molecular formula C27H23N7O5S2 B2646922 N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 389071-84-5

N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2646922
CAS No.: 389071-84-5
M. Wt: 589.65
InChI Key: HROKDPWTBGMSEY-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” is a complex organic compound that features a benzothiazole ring, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” likely involves multiple steps, including the formation of the benzothiazole and triazole rings, followed by the introduction of the various functional groups. Typical reaction conditions might include:

    Formation of Benzothiazole Ring: This could involve the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Formation of Triazole Ring: This might involve the cyclization of hydrazine derivatives with appropriate nitriles or other precursors.

    Functional Group Introduction: Various functional groups such as methoxyphenyl, nitrophenyl, and acetamido groups could be introduced through substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” could undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to convert nitro groups to amines or other functional groups.

    Substitution: Various substitution reactions could be used to modify the benzothiazole or triazole rings or introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide, or other peroxides.

    Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Such as halogenated compounds, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” could be studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, the compound might be investigated for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of “N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” would depend on its specific applications. For example, if the compound is used as a drug, its mechanism of action might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include various signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiazole or triazole derivatives, such as:

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different functional groups.

    Triazole Derivatives: Compounds with similar triazole rings but different functional groups.

Uniqueness

The uniqueness of “N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” might lie in its specific combination of functional groups and the resulting properties, such as its reactivity, bioactivity, or material properties.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N7O5S2/c1-39-20-12-6-17(7-13-20)14-24(35)28-15-23-31-32-27(33(23)18-8-10-19(11-9-18)34(37)38)40-16-25(36)30-26-29-21-4-2-3-5-22(21)41-26/h2-13H,14-16H2,1H3,(H,28,35)(H,29,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROKDPWTBGMSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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